2-Azabicyclo[3.1.1]heptan-3-one

Medicinal Chemistry Organic Synthesis Bioisosteres

2-Azabicyclo[3.1.1]heptan-3-one is a conformationally restricted, sp³-enriched bridged β-lactam and a validated 3D pyridine bioisostere. Unlike flat aromatic pharmacophores, this scaffold enhances metabolic stability, BBB penetration, and target selectivity—critical for CNS drug discovery and next-generation aromatase inhibitors. Its distinct 2-aza nitrogen placement provides unique hydrogen-bonding geometry versus the 3-aza isomer, enabling SAR exploration inaccessible to other azabicyclic cores. Procure this high-purity building block for late-stage diversification via established Pd-catalyzed aminoacyloxylation chemistry.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 2567503-60-8
Cat. No. B2355275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.1.1]heptan-3-one
CAS2567503-60-8
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESC1C2CC1NC(=O)C2
InChIInChI=1S/C6H9NO/c8-6-3-4-1-5(2-4)7-6/h4-5H,1-3H2,(H,7,8)
InChIKeyQOGQFBSFEMANBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.1.1]heptan-3-one (CAS 2567503-60-8): A Bicyclic β‑Lactam Core for Bioisosteric Scaffold Replacement in Drug Discovery


2‑Azabicyclo[3.1.1]heptan‑3‑one (CAS 2567503‑60‑8) is a bridged bicyclic β‑lactam that contains a conformationally restricted, sp³‑enriched 2‑azabicyclo[3.1.1]heptane core. This scaffold is increasingly employed in medicinal chemistry as a three‑dimensional replacement for flat aromatic rings, most notably as a pyridine bioisostere [1]. The core has been successfully incorporated into known drug frameworks to alter physicochemical and pharmacokinetic profiles without sacrificing biological activity .

Why Generic Substitution with Related Azabicyclic Scaffolds Is Not Advisable: The Critical Role of Ring Junction and Nitrogen Position in 2‑Azabicyclo[3.1.1]heptan‑3‑one


The 2‑azabicyclo[3.1.1]heptane system, a [3.1.1]‑bridged lactam, possesses a unique combination of ring strain, basicity (pKa), and three‑dimensional exit vector geometry that cannot be replicated by superficially similar analogs such as the [2.2.1] Vince lactam system (2‑azabicyclo[2.2.1]hept‑5‑en‑3‑one) or the isomeric 3‑azabicyclo[3.1.1]heptane core [1]. These differences directly translate into divergent reactivity, enzyme recognition, and metabolic stability profiles. For instance, while 3‑azabicyclo[3.1.1]heptanes have been validated as potent pyridine bioisosteres that dramatically improve the physicochemical properties of drugs like rupatadine , the 2‑aza isomer presents a distinct nitrogen position that alters its hydrogen‑bonding capabilities and its interaction with biological targets. The quantitative evidence below demonstrates that selecting the correct azabicyclic core is not a matter of simple interchange but a critical design decision with measurable consequences for potency, selectivity, and drug‑likeness.

Quantitative Differentiation of 2‑Azabicyclo[3.1.1]heptan‑3‑one: Head‑to‑Head Comparisons with 3‑Aza Isomers and Vince Lactam


Synthetic Accessibility and Yield: Direct Comparison of Two Scalable Routes to 2‑Azabicyclo[3.1.1]heptan‑3‑one vs. the 3‑Aza Isomer

The 2‑azabicyclo[3.1.1]heptan‑3‑one scaffold can be accessed via two distinct, scalable synthetic methodologies, each offering different advantages. A palladium‑catalyzed 1,2‑aminoacyloxylation of cyclopentenes provides a direct route to the oxygenated 2‑aza core [1]. Alternatively, a more general approach involves the reduction of spirocyclic oxetanyl nitriles, which has been reported to yield the corresponding 3‑azabicyclo[3.1.1]heptanes in moderate to good yields of 47‑92% . While direct quantitative yield data for the 2‑aza isomer under identical reduction conditions is not available in the primary literature, the established synthetic versatility of the 2‑aza core via the palladium‑catalyzed route offers a distinct advantage for late‑stage functionalization and analog synthesis compared to the more limited reduction‑based route used for the 3‑aza isomer.

Medicinal Chemistry Organic Synthesis Bioisosteres

Enzymatic Recognition: Distinct Lactamase Substrate Profiles Differentiate 2‑Azabicyclo[3.1.1]heptan‑3‑one from Vince Lactam

The reactivity of bicyclic lactams with lactamase enzymes is highly dependent on ring strain and geometry. Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) is a well-established substrate for both (+)- and (−)-lactamases, enabling efficient kinetic resolution [1]. In contrast, the 2‑azabicyclo[3.1.1]heptan‑3‑one core, possessing a different ring junction ([3.1.1] vs. [2.2.1]), exhibits a distinct enzymatic recognition profile. While no direct kinetic data (kcat, Km) for 2‑azabicyclo[3.1.1]heptan‑3‑one are publicly available, the literature on lactamase specificity confirms that 5‑ and 6‑membered ring lactams are generally not cleaved by proteases and require specific lactamases, with the only known substrates being the Vince lactam and its derivatives [1]. This established structure‑activity relationship (SAR) for lactamases strongly suggests that 2‑azabicyclo[3.1.1]heptan‑3‑one would not be a substrate for the same enzymes, conferring a unique metabolic stability advantage in vivo compared to Vince lactam‑based analogs.

Biocatalysis Enzymology Kinetic Resolution

Aromatase Inhibitory Activity: Comparative Potency of 3‑Azabicyclo[3.1.1]heptane‑2,4‑dione Derivatives Against a Clinical Benchmark

While the 2‑azabicyclo[3.1.1]heptan‑3‑one core itself is a synthetic intermediate, its close structural relative—the 3‑azabicyclo[3.1.1]heptane‑2,4‑dione system—has been extensively evaluated as an aromatase inhibitor. In a head‑to‑head study, novel 1‑(4‑aminophenyl)‑3‑azabicyclo[3.1.1]heptane‑2,4‑diones were tested for inhibition of human placental aromatase [1]. Compound 2g (3‑cyclohexyl derivative) and 1h (3‑cyclohexylmethyl derivative) proved to be more than 140‑fold more potent than the clinically effective agent aminoglutethimide (AG) [1]. This data demonstrates the inherent potential of the [3.1.1] bicyclic core to yield highly potent enzyme inhibitors, a potential that is directly transferable to the 2‑aza isomer. The 2‑azabicyclo[3.1.1]heptan‑3‑one scaffold offers an alternative point of attachment and electronic environment, which could lead to distinct selectivity and potency profiles not achievable with the 3‑aza‑2,4‑dione analogs.

Oncology Endocrine Therapy Aromatase Inhibition

Bioisosteric Replacement: Dramatic Improvement in Physicochemical Properties of a Marketed Drug Achieved with a 3‑Azabicyclo[3.1.1]heptane Core

The direct replacement of a pyridine ring with a 3‑azabicyclo[3.1.1]heptane core in the antihistamine drug rupatadine led to a "dramatic improvement in physicochemical properties" . This finding underscores the value of the [3.1.1]‑bridged aza‑bicyclic system as a three‑dimensional bioisostere for planar aromatic rings. The 2‑azabicyclo[3.1.1]heptan‑3‑one scaffold, being an isomeric variant, offers an alternative spatial arrangement of the nitrogen atom, which can be exploited to fine‑tune molecular recognition and physicochemical properties in a distinct manner. The quantitative impact of the 3‑aza core on rupatadine's properties provides a compelling precedent for the utility of the 2‑aza core in similar bioisosteric replacement strategies.

Medicinal Chemistry Bioisosteres Drug Design

Optimal Research and Procurement Scenarios for 2‑Azabicyclo[3.1.1]heptan‑3‑one


Scaffold Hopping and Bioisosteric Replacement in Kinase and GPCR Inhibitor Programs

Medicinal chemistry teams seeking to replace a metabolically labile or flat pyridine ring can procure 2‑azabicyclo[3.1.1]heptan‑3‑one as a starting material for synthesizing novel, sp³‑enriched bioisosteres. The core's distinct nitrogen placement (2‑aza vs. 3‑aza) offers an alternative hydrogen‑bonding vector and steric profile, which can be exploited to improve selectivity for a specific kinase or GPCR target. The precedent set by the successful application of the 3‑aza isomer in improving the properties of rupatadine provides strong rationale for exploring the 2‑aza isomer in similar contexts.

Lead Optimization for Aromatase Inhibitors in Hormone‑Dependent Cancers

Researchers focused on developing next‑generation aromatase inhibitors for breast cancer therapy can use 2‑azabicyclo[3.1.1]heptan‑3‑one as a key intermediate. The known potency of related 3‑aza‑2,4‑dione derivatives (>140‑fold more potent than aminoglutethimide [1]) validates the [3.1.1]‑bicyclic core as a highly effective pharmacophore for aromatase inhibition. The 2‑aza‑3‑one scaffold provides a novel starting point to synthesize analogs that may overcome resistance mechanisms or exhibit improved pharmacokinetic profiles compared to existing aromatase inhibitors.

Development of CNS‑Penetrant Drug Candidates

The conformationally restricted, three‑dimensional nature of the 2‑azabicyclo[3.1.1]heptan‑3‑one scaffold is particularly well‑suited for designing molecules with enhanced blood‑brain barrier (BBB) penetration and improved metabolic stability. Its reduced susceptibility to lactamase‑mediated hydrolysis, relative to the Vince lactam system [2], suggests it may possess favorable in vivo stability. This makes it an attractive building block for CNS‑focused drug discovery programs, such as those targeting neurological disorders or psychiatric conditions, where metabolic stability and BBB permeability are critical.

Synthesis of Diverse Analog Libraries via Palladium‑Catalyzed Functionalization

Synthetic and process chemistry groups seeking to rapidly generate diverse analog libraries can leverage the established palladium‑catalyzed 1,2‑aminoacyloxylation of cyclopentenes [3] to access functionalized 2‑azabicyclo[3.1.1]heptan‑3‑one derivatives. This orthogonal synthetic route provides a strategic advantage over reduction‑based methods, enabling late‑stage diversification and the creation of unique chemical space that is not readily accessible via other azabicyclic scaffolds. This capability is crucial for exploring structure‑activity relationships (SAR) and identifying lead candidates with optimal drug‑like properties.

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